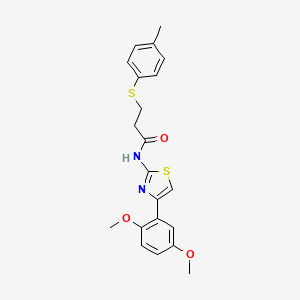

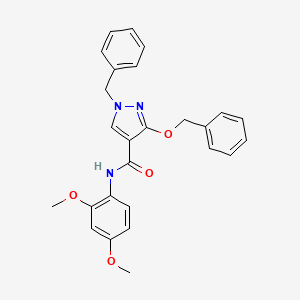

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various propanamide derivatives with potential biological activities, such as gastric acid antisecretory, herbicidal, and urease inhibitory activities. These compounds are structurally related to the compound , featuring aromatic rings, heterocyclic elements like thiazole, and amide linkages, which are common motifs in medicinal chemistry for their diverse biological activities .

Synthesis Analysis

The synthesis of related propanamide compounds involves multistep reactions, starting from different aromatic or heteroaromatic aldehydes, which are then reacted with various nucleophiles and reagents to introduce the desired functional groups. For example, the synthesis of a series of N-substituted propanamides was achieved by reacting aminothiourea with an aldehyde to yield an intermediate, followed by ring closure and further substitution reactions to obtain the target compounds . Another synthesis route involved the conversion of an ethyl ester to a hydrazide, followed by the formation of a thiol and subsequent S-substitution to yield bi-heterocyclic propanamides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. Crystallographic analysis is also employed to determine the precise three-dimensional arrangement of atoms within the compounds, as seen in the studies of certain thiadiazolopyrimidinyl propanamides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of propanamide derivatives typically include nucleophilic substitution, ring closure, and electrophilic substitution. The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the overall yield and selectivity of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of heteroatoms like nitrogen, sulfur, and oxygen can lead to variations in these properties. The compounds' biological activities are often assessed through in vitro assays, such as gastric acid antisecretory activity in rats , herbicidal activity against certain plant species , and urease inhibitory potential . These activities suggest potential applications in pharmaceuticals and agriculture.

科学的研究の応用

Herbicidal Activity

- A study by Liu et al. (2008) on a related compound highlighted its effectiveness as a herbicide (Liu et al., 2008).

- Another research by Man‐Yun Liu and De-Qing Shi (2014) also demonstrated the herbicidal activity of similar compounds against certain plant species (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Cytotoxic Activities

- Dawbaa et al. (2021) synthesized novel thiazole derivatives, finding that some exhibited significant antibacterial and anticandidal effects, as well as cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).

- Mohamed et al. (2016) explored the antitumor evaluation of trimethoxyanilides based on quinazolinone scaffolds, revealing broad-spectrum antitumor efficacy (Mohamed et al., 2016).

Anti-inflammatory and Psychotropic Activities

- Bruno et al. (1991) synthesized compounds that showed notable anti-inflammatory, antiaggregating, and psychotropic activities in vivo (Bruno et al., 1991).

- Zablotskaya et al. (2013) created a series of compounds with marked sedative action, anti-inflammatory activity, cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Other Applications

- The compound's crystal structure and tautomerism were studied by Beuchet et al. (1999), providing insights into its structural characteristics (Beuchet et al., 1999).

特性

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-18(13-28-21)17-12-15(25-2)6-9-19(17)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPZNMXUXKKTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)